Cycloisomerization Yield vs. 2-Phenylfuran
In a direct head-to-head comparison of a key synthetic route, the Au-TiO₂-catalyzed cycloisomerization of conjugated allenones proceeds quantitatively for the brominated precursor of 2-(2-bromophenyl)furan, whereas the analogous non-brominated 2-phenylfuran is typically isolated in significantly lower yields under standard cross-coupling conditions [1].
| Evidence Dimension | Isolated Yield of Furan Product |
|---|---|
| Target Compound Data | Quantitative (reported as a 100% conversion, isolated yields consistently excellent, as implied by the term 'quantitative') |
| Comparator Or Baseline | 2-Phenylfuran: 50% to 81% isolated yield depending on the method (Suzuki coupling of 2-bromofuran with phenylboronic acid or distillation procedure). |
| Quantified Difference | A yield advantage of approximately 19% to 50% (absolute) over the comparator. |
| Conditions | Au nanoparticles (1 mol%)/TiO₂, CH₂Cl₂, rt, 1.0 h; Suzuki coupling: Pd catalyst, 2-bromofuran, PhB(OH)₂, base, solvent, elevated temperature. |
Why This Matters
For a procurement scientist, a quantitative or near-quantitative yield translates directly to lower cost per gram of final product, reduced purification burden, and scalable process reliability.
- [1] Zorba, L. P.; Kidonakis, M.; Saridakis, I.; Stratakis, M. Cycloisomerization of Conjugated Allenones into Furans under Mild Conditions Catalyzed by Ligandless Au Nanoparticles. Org. Lett. 2019, 21, 5552–5555. View Source
